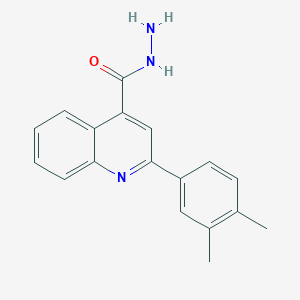

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide

Description

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is a quinoline derivative featuring a 3,4-dimethylphenyl substituent at position 2 of the quinoline core and a carbohydrazide (-CONHNH₂) group at position 4. Its molecular formula is C₁₉H₁₈N₃O, with a molecular weight of 304.37 g/mol (CAS: 524928-40-3) . The compound is synthesized via condensation reactions involving quinoline precursors and substituted aromatic aldehydes, followed by hydrazide formation.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11-7-8-13(9-12(11)2)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIGMDQURXXBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

Hydrazone Formation with Triethyl Orthoformate

Reaction of the carbohydrazide with triethyl orthoformate under reflux yields ethoxyformaldehyde hydrazone derivatives .

Reaction Conditions :

-

Reflux in ethanol for 6 h.

-

Catalyst: None (self-condensation).

Key Spectral Data :

-

IR : Disappearance of NH₂ fork (~3305 cm⁻¹) and appearance of NH stretch (3431 cm⁻¹) and C=N (1587 cm⁻¹).

-

¹H NMR :

-

δ 9.60 ppm (s, 1H, N=CH).

-

δ 1.40–1.43 ppm (t, 3H, OCH₂CH₃).

-

δ 3.36–3.44 ppm (q, 2H, OCH₂CH₃).

-

-

¹³C NMR : Signals at δ 14.87 and 62.09 ppm (ethoxy carbons) .

Nucleophilic Substitution with Acetamide Derivatives

The hydrazide reacts with 2-chloro-N-arylacetamides to form substituted acetamide derivatives .

Reaction Conditions :

-

Reflux in acetone with anhydrous K₂CO₃ for 24 h.

Key Spectral Data :

-

IR : Loss of NH₂ (no peak ~3305 cm⁻¹) and new C=O stretch (1645 cm⁻¹).

-

¹H NMR : Exchangeable NH protons at δ 11.83–11.92 ppm.

-

MS : Molecular ion peaks confirming product masses (e.g., m/z 446.43 for compound 7a ) .

Acylation with Benzoyl Chlorides

Acylation occurs via reaction with substituted benzoyl chlorides, forming N′-benzoyl derivatives .

Reaction Conditions :

-

Stirring in dioxane at room temperature overnight.

Key Spectral Data :

-

IR : Two C=O stretches (1635–1660 cm⁻¹).

-

¹H NMR :

-

δ 7.50–8.28 ppm (Ar-H, multiplets).

-

δ 11.83–11.92 ppm (s, 2H, NH).

-

Cyclocondensation with β-Dicarbonyl Compounds

Reaction with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) yields pyrazolyl derivatives .

Reaction Conditions :

-

Reflux in ethanol with catalytic acid.

Key Spectral Data :

-

¹H NMR :

-

δ 4.37 ppm (s, 2H, pyrazole CH₂).

-

δ 1.06–11.14 ppm (NH₂ and NH).

-

-

¹³C NMR : Pyrazole carbons at δ 31.50, 160.58, and 163.28 ppm .

Sulfonylation with p-Toluenesulfonyl Chloride

While direct data for this compound is limited, analogous carbohydrazides react with sulfonyl chlorides to form sulfonamide derivatives .

Reaction Conditions :

-

Pyridine as base in dichloromethane/ethyl acetate.

Expected Outcomes :

-

Replacement of hydrazide NH₂ with sulfonyl groups.

-

IR: New S=O stretches (~1350–1160 cm⁻¹).

Comparative Reaction Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit substantial antibacterial and antitubercular properties. For instance, derivatives similar to 2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide have shown effectiveness against resistant strains of bacteria and Mycobacterium tuberculosis. In one study, compounds derived from quinoline structures demonstrated significant minimum inhibitory concentrations (MIC) against various bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| QH-04 | Mycobacterium tuberculosis | 4 |

| QH-02 | Escherichia coli | 8 |

| QH-05 | Staphylococcus aureus | 16 |

Anticancer Properties

The quinoline framework is also recognized for its anticancer properties. Studies have shown that compounds containing this structure can inhibit cancer cell proliferation by interacting with specific enzymes involved in cancer pathways. The unique substituents on the quinoline ring may enhance its ability to target cancer cells selectively while minimizing toxicity to normal cells .

Neurodegenerative Disease Research

Recent studies have explored the potential of quinoline derivatives as multi-target agents for treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase and monoamine oxidase enzymes, which are critical in the pathophysiology of Alzheimer's. The incorporation of hydrazone moieties has been shown to improve the ability of these compounds to cross the blood-brain barrier, enhancing their therapeutic potential .

Case Study 1: Antitubercular Activity

A study conducted on a series of hydrazone derivatives based on quinoline demonstrated promising results against Mycobacterium tuberculosis. The derivatives exhibited MIC values comparable to first-line antitubercular drugs, indicating their potential as new therapeutic agents .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of quinoline-based compounds showed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism was attributed to their ability to modulate enzyme activity related to cell growth and survival.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and inferred physicochemical properties:

Key Observations:

Pharmacokinetic and Bioactivity Insights

- Drug-Likeness: Quinoline carbohydrazides are often evaluated for drug-like properties. For example, a related compound in underwent pharmacokinetic simulations, predicting favorable absorption and distribution .

- Docking Studies :

- Analogs in underwent molecular docking to assess binding interactions with target proteins (e.g., EGFR, COX-2), highlighting the importance of substituent positioning in receptor affinity .

Biological Activity

2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide is a compound of increasing interest due to its diverse biological activities. Quinoline derivatives, in general, have been extensively studied for their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring substituted with a dimethylphenyl group and a carbohydrazide moiety. This unique combination of functional groups is believed to contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may exert its effects through several pathways:

- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membranes, similar to other quinoline derivatives .

- Anticancer Activity : The compound could interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The following table summarizes the antibacterial activity against selected strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria such as MRSA .

Anticancer Activity

In vitro studies have demonstrated that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for this compound were found to be within the range of 10–30 µM across different cell lines, suggesting significant anticancer potential .

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers synthesized a series of quinoline derivatives and assessed their antibacterial properties using agar diffusion methods. The findings indicated that modifications in the quinoline structure significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

- Evaluation Against Cancer Cell Lines : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via condensation of quinoline-4-carboxylic acid derivatives with hydrazides under reflux conditions. A common approach involves reacting 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate in ethanol, catalyzed by glacial acetic acid (10–20 mol%) . Reaction progress is monitored by TLC (e.g., silica gel, ethyl acetate/hexane 3:7), and purification is achieved via recrystallization from ethanol or DMF. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to hydrazide), extended reflux times (8–12 hours), and inert atmosphere (N₂) to minimize oxidation .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Answer :

- 1H/13C NMR : Confirms substituent integration (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; quinoline aromatic protons at δ 7.5–8.8 ppm) and hydrazide NH signals (δ 9.5–10.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 346.1432 for C₁₉H₁₉N₃O) .

- HPLC : Assesses purity (>95%) using a C18 column (acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer : Standard protocols include:

- Antimicrobial Testing : Agar dilution method (MIC determination against S. aureus and E. coli at 10–100 µg/mL) .

- Cytotoxicity Assays : MTT protocol on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 or EGFR inhibition at 1–50 µM) .

Advanced Research Questions

Q. How can structural modifications enhance the selectivity of this compound for specific biological targets (e.g., EGFR vs. COX-2)?

- Answer : Key strategies include:

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the quinoline C-2 position to improve EGFR affinity, while methoxy groups at C-3 enhance COX-2 binding .

- Docking Studies : Use AutoDock Vina to predict binding modes; prioritize modifications aligning with hydrophobic pockets (e.g., 3,4-dimethylphenyl for EGFR’s ATP-binding site) .

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., hydrazide NH as H-bond donor) .

Q. What experimental and computational approaches resolve discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?

- Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed DMSO concentration ≤1% to avoid solvent interference) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers from datasets with poor purity (<95%) .

- Molecular Dynamics Simulations : Assess target flexibility (e.g., EGFR kinase domain conformational changes) to explain potency variations .

Q. How can researchers address unexpected byproducts during synthesis (e.g., oxadiazole or pyrazole derivatives)?

- Answer :

- Mechanistic Analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., cyclization due to excess hydrazine) .

- Byproduct Isolation : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to separate impurities .

- Condition Optimization : Reduce reaction temperature (60°C vs. reflux) or switch solvents (DMF → THF) to suppress cyclization .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Preparation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol (anhydrous) | |

| Catalyst | Glacial acetic acid (15%) | |

| Reaction Time | 10–12 hours (reflux) | |

| Purification Method | Recrystallization (DMF/H₂O) |

Table 2 : Critical Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal(s) | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | NH (δ 10.1 ppm, singlet) | |

| HRMS | [M+H]+ m/z 346.1432 (C₁₉H₁₉N₃O) | |

| HPLC Retention Time | 6.8 min (C18, ACN/H₂O 70:30) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.